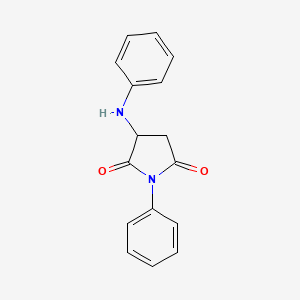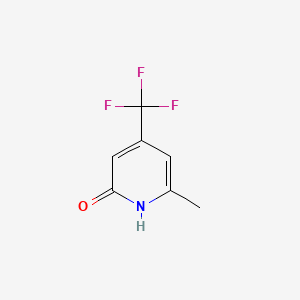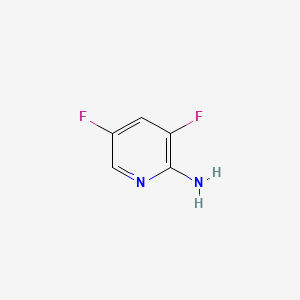
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione
概要
説明
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring. This compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry.
準備方法
The synthesis of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione typically involves a multi-step process. One common method includes the acylation of aniline with maleic anhydride to form maleanilic acid. This intermediate then undergoes a Michael addition with aniline, followed by cyclization to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione has been explored for its potential anticonvulsant properties . It has shown activity in seizure models, making it a candidate for further development in epilepsy treatment. Additionally, derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are involved in various physiological processes and diseases .
作用機序
The mechanism of action of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of ion channels and neurotransmitter systems in the brain. The compound’s inhibitory effect on carbonic anhydrase isoenzymes suggests it may interfere with the enzyme’s catalytic activity, impacting processes like acid-base balance and fluid secretion .
類似化合物との比較
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can be compared to other pyrrolidine-2,5-dione derivatives, such as ethosuximide, which is a well-known antiepileptic drug . Unlike ethosuximide, which primarily targets T-type calcium channels, this compound may have a broader spectrum of activity due to its additional phenylamino group. Other similar compounds include various N-aryl and N-aminoaryl pyrrolidine-2,5-diones, which have been studied for their anticonvulsant and other biological activities .
特性
IUPAC Name |
3-anilino-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-10,14,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGFWCOARUGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383136 | |
| Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27036-49-3 | |
| Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ANILINO-1-PHENYLSUCCINIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)






